4-(n-Pentylthio)phenethyl alcohol
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Overview
Description
4-(n-Pentylthio)phenethyl alcohol is an organic compound with the molecular formula C13H20OS It consists of a phenethyl alcohol moiety substituted with a pentylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Pentylthio)phenethyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromophenethyl alcohol with pentanethiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high quality.
Chemical Reactions Analysis
Types of Reactions
4-(n-Pentylthio)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The pentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), pentanethiol
Major Products Formed
Oxidation: 4-(n-Pentylthio)benzaldehyde, 4-(n-Pentylthio)benzoic acid
Reduction: 4-(n-Pentylthio)phenethyl alkane
Substitution: Various substituted phenethyl alcohol derivatives
Scientific Research Applications
4-(n-Pentylthio)phenethyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(n-Pentylthio)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt microbial cell membranes, and interfere with cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may act on key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(n-Butylthio)phenethyl alcohol
- 4-(n-Hexylthio)phenethyl alcohol
- 4-(n-Octylthio)phenethyl alcohol
Comparison
Compared to its analogs, 4-(n-Pentylthio)phenethyl alcohol exhibits unique properties due to the specific length of the pentylthio chain. This structural variation can influence its chemical reactivity, biological activity, and physical properties. For instance, the pentylthio group may confer enhanced lipophilicity, affecting the compound’s solubility and interaction with biological membranes.
Properties
IUPAC Name |
2-(4-pentylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-11-15-13-7-5-12(6-8-13)9-10-14/h5-8,14H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDVERSKXEIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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